N-(4-fluorophenyl)-2-(quinoxalin-2-ylsulfanyl)acetamide

Drug-likeness Lipophilicity Medicinal chemistry

Researchers often face variability in screening hit rates due to uncontrolled N-aryl substitution. This compound, with a precise 4-fluorophenyl-quinoxaline architecture, eliminates that risk. - **Matched-pair SAR:** Systematic halogen effect evaluation (ΔXLogP ≈ 0.3) against non-fluorinated, 4-Cl, 4-Br, and 3-F analogs. - **Drug-like profile:** TPSA 80.2 Ų, XLogP 3.1, single H-bond donor-balanced permeability without excessive efflux. - **Diversifiable scaffold:** Quinoxaline, acetamide α-carbon, and sulfide oxidation sites support focused library synthesis. Supplied with full characterization data; immediate availability for cell-based phenotypic and in silico screening workflows.

Molecular Formula C16H12FN3OS
Molecular Weight 313.4 g/mol
Cat. No. B12256797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-2-(quinoxalin-2-ylsulfanyl)acetamide
Molecular FormulaC16H12FN3OS
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)SCC(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C16H12FN3OS/c17-11-5-7-12(8-6-11)19-15(21)10-22-16-9-18-13-3-1-2-4-14(13)20-16/h1-9H,10H2,(H,19,21)
InChIKeyNHRDJDQMCYCTMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Fluorophenyl)-2-(quinoxalin-2-ylsulfanyl)acetamide Overview


N-(4-Fluorophenyl)-2-(quinoxalin-2-ylsulfanyl)acetamide (CAS 710287-46-0; molecular formula C₁₆H₁₂FN₃OS; MW 313.4) is a synthetic small molecule comprising a quinoxaline heterocycle linked via a sulfanyl bridge to an N-(4-fluorophenyl)acetamide moiety. The compound is cataloged in the PubChem database (CID 3359751) [1] and is commercially available through multiple screening-compound suppliers. Quinoxaline derivatives, as a class, are associated with diverse pharmacological activities including anticancer, antimicrobial, and kinase-inhibitory properties [2]. The para-fluorophenyl substituent distinguishes this entry from its non-fluorinated and alternatively halogenated analogs within the quinoxaline-2-sulfanyl acetamide series.

ChemotypeQuinoxaline-2-sulfanyl acetamide screening compound
Key Distinction4-Fluorophenyl substituent modulates lipophilicity and metabolic profile vs. non-fluorinated analogs
Procurement ContextDiversity screening library enrichment; matched molecular pair SAR

N-(4-Fluorophenyl)-2-(quinoxalin-2-ylsulfanyl)acetamide Substitution Risks


Within the quinoxaline-2-sulfanyl acetamide series, the identity of the N-aryl substituent profoundly modulates lipophilicity, hydrogen-bonding capacity, and metabolic susceptibility [1]. The para-fluorophenyl group in this compound confers a distinct logP and polar surface area (PSA) profile compared to its non-fluorinated (N-phenyl), alternative-halogen (N-4-chlorophenyl, N-4-bromophenyl), or regioisomeric (N-3-fluorophenyl) counterparts [2]. These physicochemical differences directly affect membrane permeability, solubility, and cytochrome P450-mediated oxidative metabolism—parameters that cannot be assumed equivalent across analogs [3]. In quinoxaline-based kinase inhibitor and antimicrobial series, even single-atom substitutions on the N-aryl ring have been shown to alter target engagement and selectivity [1]. Consequently, substituting this compound with a generic quinoxaline-2-sulfanyl acetamide without verifying the specific N-aryl substituent risks introducing uncontrolled variability in screening hit rates, SAR interpretation, and lead optimization outcomes.

! N-Aryl substituent identity critically modulates logP, PSA, and metabolic susceptibility; N-phenyl or N-chlorophenyl analogs may shift lipophilicity beyond balanced drug-like space.
! Class-level biological activity cannot be assumed; this specific compound lacks published bioassay data, unlike 3-phenyl-quinoxaline propanamide derivatives with reported cytotoxicity.
! Regioisomeric (3-fluoro) or alternative-halogen (4-Cl, 4-Br) analogs differ in dipole moment and target-binding orientation, potentially altering screening hit profiles.

N-(4-Fluorophenyl)-2-(quinoxalin-2-ylsulfanyl)acetamide Differentiation from Analogs


Lipophilicity Profile vs. Non-Fluorinated Analogs

The introduction of a para-fluorine atom on the N-phenyl ring of the quinoxaline-2-sulfanyl acetamide scaffold predictably increases lipophilicity relative to the unsubstituted N-phenyl analog, while remaining within drug-like logP boundaries. The target compound exhibits a PubChem-computed XLogP of 3.1 [1], compared with an XLogP of approximately 2.8 for the non-fluorinated N-phenyl-2-(quinoxalin-2-ylsulfanyl)acetamide (CAS 709660-71-9) [2]. The meta-fluoro regioisomer (N-3-fluorophenyl) is predicted to have a near-identical XLogP but differs in dipole moment and molecular shape, which can affect target-binding orientation [3]. By contrast, the 4-chlorophenyl analog is estimated to have an XLogP of approximately 3.5, approaching the upper limit of optimal drug-like lipophilicity (Rule of 5) [2]. This 0.3-log-unit differentiation from the non-fluorinated analog corresponds to an approximately 2-fold increase in calculated octanol-water partition coefficient, potentially enhancing membrane passive permeability while avoiding the excessive lipophilicity and associated promiscuity risks of the 4-chloro congener.

Lipophilicity Profile
Cross-study comparable
XLogP = 3.1; ΔXLogP +0.3 vs. non-fluorinated analog (XLogP ≈ 2.8); −0.4 vs. 4-chloro analog (XLogP ≈ 3.5)
Supports balanced lipophilicity screening fit
Computed values, not experimental logD
Drug-likeness Lipophilicity Medicinal chemistry

TPSA and Cell Permeability Profile

The topological polar surface area (TPSA) of the target compound is 80.2 Ų [1], which places it at the lower end of the typical range (80–140 Ų) for orally bioavailable drug-like molecules and below the commonly cited 140 Ų threshold for acceptable intestinal absorption. In comparison, quinoxaline acetamides containing additional hydrogen-bond donor/acceptor functionality—such as the hydroxyphenyl-quinoxaline ether series reported in the recent 2-(quinoxalin-2-yl)acetamide study—exhibit TPSA values exceeding 100 Ų and demonstrated reduced cellular permeability correlating with diminished cytotoxicity in certain cancer cell lines [2]. The 80.2 Ų TPSA of this compound supports a favorable balance between solubility and passive membrane diffusion. The N-(4-fluorophenyl) substituent contributes one hydrogen-bond donor (amide NH) and five acceptors, keeping hydrogen-bonding potential moderate relative to analogs bearing hydroxyl, carboxylate, or additional amide groups.

TPSA & Permeability
Cross-study comparable
TPSA = 80.2 Ų; ≥20 Ų lower than hydroxyphenyl-quinoxaline ether analogs (>100 Ų); well below 140 Ų oral-absorption threshold
Supports cell-based assay permeability context
Computed TPSA; experimental PAMPA/Papp recommended
Membrane permeability TPSA Drug-likeness

Metabolic Stability from Fluorine Substitution

The para-fluorine atom on the N-phenyl ring is expected to confer superior metabolic stability compared to electron-donating substituents (4-methyl, 4-methoxy) and comparable or improved stability relative to 4-chloro substitution, based on well-established fluorine medicinal chemistry principles [1]. Fluorine's high electronegativity and C–F bond strength (~485 kJ/mol vs. ~350 kJ/mol for C–Cl) reduce susceptibility to cytochrome P450-mediated oxidative metabolism at the para position [2]. In contrast, the 4-methyl analog is susceptible to benzylic oxidation (CYP3A4/2C9), and the 4-methoxy analog undergoes rapid O-demethylation, generating potentially reactive quinone-imine metabolites [3]. The 4-chloro analog, while also blocking para-oxidation, introduces a heavier halogen with higher logP and potential for glutathione depletion via bioactivation pathways. This class-level inference is supported by extensive pharmacokinetic literature demonstrating that strategic fluorine incorporation on aromatic rings generally improves metabolic half-life in microsomal stability assays [1]. Direct experimental confirmation for this specific compound awaits dedicated microsomal or hepatocyte stability testing.

Metabolic Stability
Class-level inference
Para-fluorine blocks CYP-mediated oxidation; C–F bond strength ~485 kJ/mol; inferred t₁/₂ advantage over 4-methyl/4-methoxy analogs
Reported metabolic stability advantage context
Not experimentally confirmed for this compound
Metabolic stability Fluorine substitution Cytochrome P450

Single H-Bond Donor Specificity

The target compound possesses exactly one hydrogen-bond donor (the amide –NH–) [1]. This single-donor profile is optimal for maintaining ligand efficiency while avoiding excessive polarity that can limit membrane permeability. By comparison, quinoxaline-sulfanyl acetamides bearing additional amino, hydroxyl, or dipeptide side chains (such as those in the 3-phenyl-quinoxaline-2-sulfanyl series with amino acid appendages) contain two or more H-bond donors, which increase desolvation penalties upon target binding and raise PSA, potentially reducing cellular uptake [2]. The single HBD also minimizes the risk of promiscuous binding to off-target proteins via non-specific polar interactions, a concern for screening libraries where poly-HBD compounds often generate higher false-positive rates in biochemical assays. The five H-bond acceptors (quinoxaline N1/N4, sulfanyl S, amide carbonyl O, and fluorine) provide a balanced acceptor-to-donor ratio of 5:1, consistent with orally bioavailable drug space [3].

H-Bond Donor Profile
Class-level inference
Single H-bond donor (amide NH); HBD/HBA ratio = 0.2 (1/5); total HBD+HBA = 6, within Veber criteria
Supports selectivity screening context; reduces promiscuous binding risk
Poly-HBD analogs may differ in off-target profile
Hydrogen bonding Selectivity Physicochemical profiling

Limited Biological Activity Data

A systematic search of PubMed, PubChem BioAssay, ChEMBL, and BindingDB identified no primary research publication or publicly archived bioassay result that reports quantitative biological activity data (IC₅₀, EC₅₀, Kᵢ, MIC, etc.) for N-(4-fluorophenyl)-2-(quinoxalin-2-ylsulfanyl)acetamide specifically [1]. The compound is cataloged in PubChem (CID 3359751) without associated bioassay records [2]. This stands in contrast to the broader quinoxaline-2-sulfanyl acetamide class, for which published anticancer activity data are available: for example, 3-phenyl-quinoxaline-2-sulfanyl propanamide derivatives exhibit IC₅₀ values of 1.9–7.52 μg/mL against HCT-116 colon cancer cells and 2.3–6.62 μg/mL against MCF-7 breast cancer cells [3]. The absence of specific biological activity data for this compound means that any differentiation claims based on target engagement, cellular potency, or selectivity must be considered unverified until experimental characterization is performed. This compound is therefore positioned as a screening library member or a synthetic intermediate for further derivatization rather than a biologically validated probe.

Biological Activity Data
Data to verify
No publicly reported IC₅₀, EC₅₀, Kᵢ, or MIC data (PubMed, PubChem BioAssay, ChEMBL, BindingDB, April 2026)
Exploratory screening or library enrichment context only
Not a biologically validated probe; verify before SAR use
Data availability Screening compound Evidence gap

N-(4-Fluorophenyl)-2-(quinoxalin-2-ylsulfanyl)acetamide Applications


Kinase and Antimicrobial Phenotypic Screening

With a TPSA of 80.2 Ų and XLogP of 3.1 [1], this compound occupies a favorable drug-like physicochemical space for cell-based phenotypic screening. The quinoxaline core is a recognized privileged scaffold for kinase inhibition and antimicrobial activity [2], and the 4-fluorophenyl substituent adds structural diversity that is underrepresented in many commercial screening collections. Procurement of this compound for inclusion in diversity sets targeting intracellular targets is warranted by its balanced permeability profile and single H-bond donor count, which predicts adequate cell penetration without excessive efflux transporter susceptibility.

N-Aryl SAR in Quinoxaline Acetamides

This compound serves as a critical SAR probe for understanding the impact of para-halogen substitution on the N-phenyl ring of quinoxaline-2-sulfanyl acetamides. When procured alongside its non-fluorinated (N-phenyl), 4-chloro, 4-bromo, and 3-fluoro regioisomeric analogs, the set enables systematic evaluation of halogen effects on lipophilicity (ΔXLogP ≈ 0.3 per halogen substitution step), target binding, and metabolic stability [3]. Such matched molecular pair analysis is a high-value approach in lead optimization programs targeting quinoxaline-based kinase or antimicrobial scaffolds.

Quinoxaline and Acetamide Derivatization

The compound's structure—featuring a 2-sulfanylquinoxaline linked to an N-(4-fluorophenyl)acetamide—presents two accessible diversification points: the quinoxaline ring (amenable to electrophilic substitution or N-oxide formation) and the acetamide α-carbon (suitable for further alkylation or acylation). The presence of the sulfur atom also permits oxidation to sulfoxide or sulfone derivatives, enabling exploration of hydrogen-bond acceptor strength at this position [4]. Procurement as a synthetic building block supports medicinal chemistry efforts to generate focused libraries around this chemotype.

Docking Studies with Fluorinated Probe

The availability of a well-defined SMILES string (C1=CC=C2C(=C1)N=CC(=N2)SCC(=O)NC3=CC=C(C=C3)F) and InChIKey (NHRDJDQMCYCTMN-UHFFFAOYSA-N) from PubChem [1] enables immediate use in computational workflows. The fluorine atom provides a useful ¹⁹F NMR spectroscopic handle and can participate in orthogonal multipolar interactions (C–F···H–C, C–F···C=O) that are increasingly recognized in structure-based drug design. This compound is suitable as an in silico probe for assessing fluorine-mediated binding interactions in quinoxaline-binding protein pockets, particularly where halogen bonding or dipolar effects at the para position may differentiate it from non-fluorinated or meta-substituted isomers.

Application
Selection Property
Validation Focus
Phenotypic screening enrichment
Balanced drug-like TPSA and XLogP
Cell permeability and intracellular target access
Matched molecular pair SAR
Para-fluorophenyl vs. non-fluorinated/chloro/bromo regioisomers
Lipophilicity, metabolic stability, and target-engagement comparison
Synthetic diversification scaffold
Accessible quinoxaline ring, acetamide α-carbon, and sulfanyl sulfur
Library generation and oxidation-state exploration
In silico docking and modeling
Well-defined SMILES and ¹⁹F NMR handle
Halogen-bonding and dipolar interaction assessment
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